ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a bromo-substituted aniline moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Sulfonylation: The brominated aniline is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Acetylation: The sulfonylated aniline is then acetylated using acetic anhydride to form the acetylated intermediate.
Piperazine Coupling: The acetylated intermediate is then coupled with piperazine-1-carboxylate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine)
Reduction: Hydrogen gas, catalysts (Pd/C)
Oxidation: Hydrogen peroxide, solvents (acetonitrile)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and sulfonyl groups can interact with biological targets, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-(4-chloro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, potentially leading to enhanced efficacy in medicinal applications.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20(26(2,23)24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMCEFBXTBQJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.